Tert-butyl 3,3-difluoro-5-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3,3-difluoro-5-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its unique combination of functional groups, including a triazole ring, a piperidine ring, and a difluoromethyl group. These features make it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-5-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[321]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperidine structureThe final step often involves the protection of the carboxylate group with a tert-butyl ester to enhance the compound’s stability .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to optimize yield and efficiency. The use of high-throughput screening and process optimization techniques ensures the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-5-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Tert-butyl 3,3-difluoro-5-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-5-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Shares the difluoromethyl and piperidine components but lacks the triazole ring and phenylpropyl group.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Contains a piperidine ring but differs in the substituents attached to it.
Uniqueness
The uniqueness of tert-butyl 3,3-difluoro-5-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C33H48F2N6O3 |
---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-5-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C33H48F2N6O3/c1-21(2)29-38-37-22(3)41(29)27-16-25-12-13-26(17-27)40(25)15-14-28(23-10-8-7-9-11-23)36-30(42)24-18-33(34,35)20-39(19-24)31(43)44-32(4,5)6/h7-11,21,24-28H,12-20H2,1-6H3,(H,36,42) |
InChI Key |
PLVJUOPLYSWABK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CC(CN(C5)C(=O)OC(C)(C)C)(F)F)C(C)C |
Origin of Product |
United States |
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